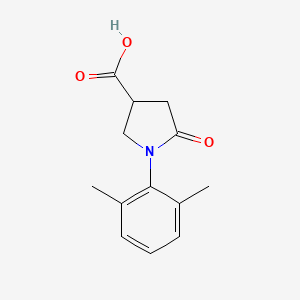

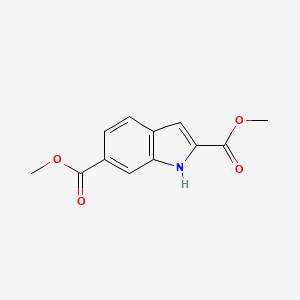

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of carboxylic acid derivatives often involves multi-step reactions, including the formation of intermediates such as nitriles, esters, and amides. For instance, the synthesis of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids involves the hydrolysis of corresponding nitriles, which are prepared by reacting sodium enolates with cyanoacetamide . Similarly, the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids is achieved through a three-component condensation involving 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid . These methods could potentially be adapted for the synthesis of "1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid."

Molecular Structure Analysis

The molecular structure of carboxylic acid derivatives is often confirmed using spectroscopic methods such as NMR, UV-Visible, FT-IR, and X-ray crystallography. For example, the structure of a novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized using these techniques, and its properties were evaluated using quantum chemical calculations . The crystal structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was solved by X-ray diffraction . These methods could be applied to determine the molecular structure of "1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid."

Chemical Reactions Analysis

Carboxylic acid derivatives can undergo various chemical reactions, including functionalization, esterification, and photodeprotection. For instance, 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid reacts with 2,3-diaminopyridine to form different products depending on the reaction conditions . The 2,5-dimethylphenacyl chromophore has been proposed as a photoremovable protecting group for carboxylic acids, which can be deprotected upon irradiation . These reactions could be relevant to the functionalization and protection strategies for "1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid."

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxylic acid derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The hypoglycemic potency of various 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids was found to be dependent on the substituents at the 6-position . The photoreleasable protecting group's efficiency is affected by the solvent used during photolysis . These findings suggest that the physical and chemical properties of "1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid" would be influenced by its dimethylphenyl substituent and the pyrrolidine ring structure.

Applications De Recherche Scientifique

Photoreactive Protecting Groups

Studies have introduced the 2,5-dimethylphenacyl chromophore as a new photoremovable protecting group for carboxylic acids. This approach leverages direct photolysis to release carboxylic acids from their esters in high yields, a technique valuable for synthetic organic chemistry and biochemistry (Klan, Zabadal, & Heger, 2000). Similarly, the photodeprotection of 2,5-dimethylphenacyl (DMP) esters has been thoroughly investigated for its efficiency and potential applications in creating "caged compounds" (M. Zabadal, A. P. Pelliccioli, P. Klán, & J. Wirz, 2001).

Heterocyclic Chemistry and Organic Synthesis

Research into 5-arylisoxazole-3-carboxylic acids and their transformation into hydroxamic acids, which rearrange to form 1,2,5-oxadiazoles, highlights the versatility of dimethylphenyl-substituted compounds in synthesizing heterocyclic structures (V. Potkin, S. K. Petkevich, A. Lyakhov, & L. Ivashkevich, 2012). Another example includes the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles, showcasing the application in generating novel oxadiazole derivatives (V. Potkin, S. K. Petkevich, & P. Kurman, 2009).

Anticancer and Antimicrobial Agents

A study on the synthesis of 5-oxopyrrolidine derivatives revealed their promising anticancer and antimicrobial activity, especially against A549 cells and multidrug-resistant Staphylococcus aureus strains. This work underscores the therapeutic potential of these compounds in addressing cancer and antibiotic resistance (Karolina Kairytė et al., 2022).

Supramolecular Chemistry

Research into the crystal engineering of supramolecular assemblies using carboxylic acids demonstrates the structural diversity achievable with dimethylphenyl compounds. These studies provide insights into the design principles for creating materials with specific properties (K. Arora & V. Pedireddi, 2003).

Orientations Futures

Propriétés

IUPAC Name |

1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8-4-3-5-9(2)12(8)14-7-10(13(16)17)6-11(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFQUYSCBXNYOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CC(CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406252 |

Source

|

| Record name | 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

63674-48-6 |

Source

|

| Record name | 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-2,8-diaza-spiro[5.5]undecane](/img/structure/B1309361.png)

![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1309368.png)

![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1309382.png)

![2-[(3-Methoxyphenyl)methylamino]ethanol](/img/structure/B1309389.png)